m-(2-Nitrovinyl)nitrobenzene

Übersicht

Beschreibung

m-(2-Nitrovinyl)nitrobenzene is a chemical compound that is related to nitrobenzene derivatives. These derivatives are known for their various applications in chemical synthesis and materials science. The papers provided discuss different aspects of nitrobenzene and its derivatives, including their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of nitrobenzene derivatives can involve various chemical reactions. For instance, m-dinitrobenzene reacts with nitroalkanes in the presence of lithium tert-butoxide, resulting in nitromethyl and hydroxyiminoalkyl derivatives . These products can then be converted to carbonyl compounds through oxidative reactions. Another example is the use of sodium m-nitrobenzenesulfonate as an oxidizing agent, which can lead to the synthesis of new classes of compounds such as 5-hydroxy benzopyrano-[4,3-c]pyridazin-3(2H)-ones .

Molecular Structure Analysis

The molecular structure of nitrobenzene derivatives can be complex and is often studied using computational methods. The first hyperpolarizability of nitrobenzene in benzene solutions has been investigated using the sequential Quantum Mechanics/Molecular Mechanics approach, which helps in understanding the effects of electron correlation and solvent effects on the molecular structure .

Chemical Reactions Analysis

Nitrobenzene derivatives undergo various chemical reactions. For example, nitrobenzene has been used as a retarder in the polymerization of divinylbenzene, which leads to the formation of hyperbranched polymers with a high number of initiator-fragments as terminal groups . The study of these reactions provides insights into the kinetics and mechanisms involved in the polymerization process.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzene derivatives are influenced by their molecular structure and the conditions under which they are synthesized or used. The hyperbranched polymers formed from the polymerization of divinylbenzene in the presence of nitrobenzene exhibit an upper critical solution temperature in acetone-water mixtures and have been characterized using techniques such as MALLS, viscometric measurements, and TEM observation . The study of these properties is essential for the development of materials with specific characteristics and applications.

Wissenschaftliche Forschungsanwendungen

Chemoselective Reduction

m-Nitrovinylbenzene was successfully chemoselectively reduced to m-aminovinylbenzene using a TiO2 photocatalyst in the presence of a hole scavenger, without requiring a precious metal or reducing gas. This process demonstrates a green chemistry approach for converting nitrobenzenes to their corresponding aminobenzenes, highlighting its potential in synthesizing chemical intermediates under environmentally friendly conditions (Imamura, Hashimoto, & Kominami, 2012).

Environmental Pollution Treatment

Studies on nitrobenzene reduction in synthetic wastewater using zerovalent iron (Fe0) have shown its effectiveness in converting nitrobenzene to aniline, a step crucial for treating industrial wastewater containing nitrobenzene. This process not only addresses the challenge of nitrobenzene as a major environmental pollutant but also explores the scalability of such treatments in batch and continuous flow reactors (Mantha, Taylor, Biswas, & Bewtra, 2001).

Sensor Development for Environmental Monitoring

The development of sensors for detecting nitrobenzene, a highly toxic environmental pollutant, has been explored using green-reduced graphene oxide/nickel tetraphenyl porphyrin (GRGO/Ni-TPP) nanocomposites. This research indicates the potential for creating sensitive and selective sensors for monitoring nitrobenzene levels in water, contributing to environmental safety and public health (Kubendhiran, Sakthinathan, Chen, Tamizhdurai, Shanthi, & Karuppiah, 2017).

Catalytic and Electrochemical Studies

Catalytic and electrochemical studies have shown the potential of various materials and techniques for the reduction of nitrobenzene to more benign compounds. For instance, the use of reduced graphene oxide has demonstrated high catalytic activity and stability for the reduction of nitrobenzene at room temperature, offering insights into potential applications in pollution control and chemical synthesis (Gao, Ma, Wang, Guan, & Bao, 2011).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Beta,3-Dinitrostyrene, also known as m-(2-Nitrovinyl)nitrobenzene, m,.beta.-Dinitrostyrene, or 1-nitro-3-(2-nitrovinyl)benzene, is a chemical compound that has been found to interact with β3-adrenergic receptors . These receptors are a class of G-protein-coupled receptors that are found in the heart and other tissues . They play a crucial role in various physiological processes, including thermogenesis in human skeletal muscles .

Mode of Action

The compound’s interaction with its targets involves the coupling of β3-adrenergic receptors with Gi protein . This coupling can act as a brake on β1- and β2-adrenergic receptors to prevent over-activation, opposing the classical inotropic effect of β1 and β2 adrenergic receptors .

Biochemical Pathways

The activation of β3-adrenergic receptors by Beta,3-Dinitrostyrene can affect several biochemical pathways. For instance, it has been linked to thermogenesis in human skeletal muscles . The stimulation of these receptors can lead to a decrease in the contraction of the smooth muscles of the bladder, allowing the bladder to store more volume of urine at a given time .

Result of Action

The activation of β3-adrenergic receptors by Beta,3-Dinitrostyrene can lead to various molecular and cellular effects. For instance, it can decrease the contraction of the smooth muscles of the bladder, allowing the bladder to store more volume of urine at a given time . It also has an influence on the non-voiding contraction by decreasing the frequency of the contractions .

Eigenschaften

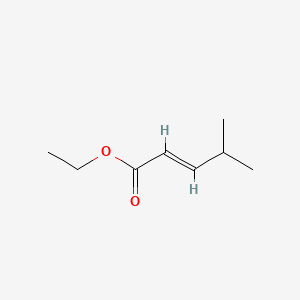

IUPAC Name |

1-nitro-3-[(E)-2-nitroethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O4/c11-9(12)5-4-7-2-1-3-8(6-7)10(13)14/h1-6H/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOEGXQQUPVDQEE-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C=C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60879315 | |

| Record name | 3-NITRO-B-NITROSTYRENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60879315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

m-(2-Nitrovinyl)nitrobenzene | |

CAS RN |

34441-47-9, 882-26-8 | |

| Record name | 1-Nitro-3-[(1E)-2-nitroethenyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34441-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitro-omega-nitrostyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000882268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Styrene, m,beta-dinitro-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034441479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m,.beta.-Dinitrostyrene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81884 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | m,.beta.-Dinitrostyrene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23862 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-NITRO-B-NITROSTYRENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60879315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(3-Fluoropropoxy)phenyl]acrylic acid](/img/structure/B1310721.png)

![Benzoxazole, 2-[4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]phenyl]-5-methyl-](/img/structure/B1310736.png)

![(E)-3-(3-Cyano-6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylcarbamoyl)-acrylic acid](/img/structure/B1310738.png)